molecular formula C13H12F2N4OS B2566269 2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide CAS No. 2415584-93-7

2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide

Cat. No.: B2566269
CAS No.: 2415584-93-7
M. Wt: 310.32
InChI Key: VMKCFWUXDOOZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and an azetidine ring attached to a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring is often formed through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Coupling Reactions: The final step involves coupling the thiadiazole and azetidine intermediates with 2,6-difluorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the azetidine and thiadiazole moieties, making it less complex.

    N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide: Lacks the difluoro substitutions, which may affect its reactivity and properties.

Uniqueness

2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide is unique due to the combination of its difluoro substitutions and the presence of both azetidine and thiadiazole rings. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4OS/c1-7-17-18-13(21-7)19-5-8(6-19)16-12(20)11-9(14)3-2-4-10(11)15/h2-4,8H,5-6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKCFWUXDOOZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.